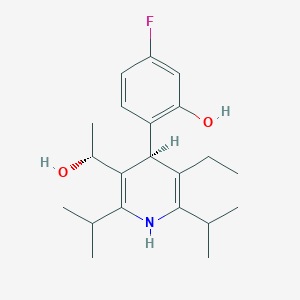![molecular formula C16H22O2 B12574410 Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde CAS No. 602299-56-9](/img/structure/B12574410.png)
Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of cyclopentanaphthalene derivatives can be achieved through reactions involving indenyl radicals and vinylacetylene at high temperatures (around 1300 K) in a chemical microreactor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain the necessary high temperatures and reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes and receptors, influencing biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanaphthalene: Shares a similar tricyclic structure but differs in functional groups and reactivity.
Indene-based Compounds: These compounds have related bicyclic structures and are used in similar applications.
Uniqueness
Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde is unique due to its specific tricyclic structure and the presence of aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
602299-56-9 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
tetracyclo[6.5.1.02,7.09,13]tetradecane-10,11-dicarbaldehyde |
InChI |
InChI=1S/C16H22O2/c17-7-9-5-13-12-6-14(16(13)15(9)8-18)11-4-2-1-3-10(11)12/h7-16H,1-6H2 |
InChI-Schlüssel |
PYMZRJHUQARECH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3CC2C4C3CC(C4C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



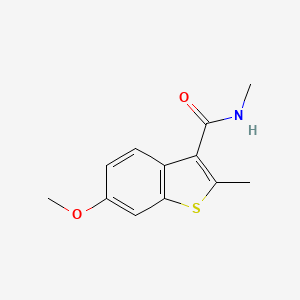
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
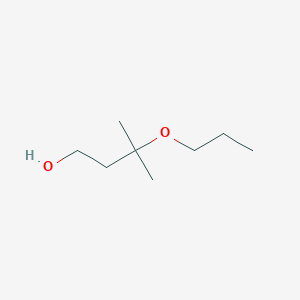
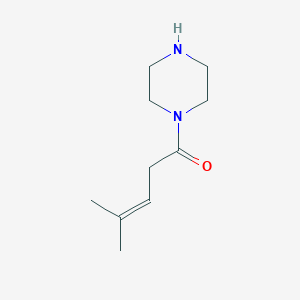
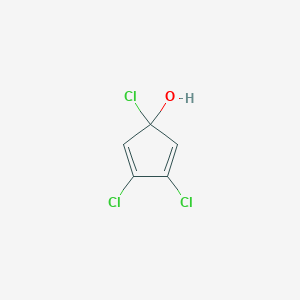
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
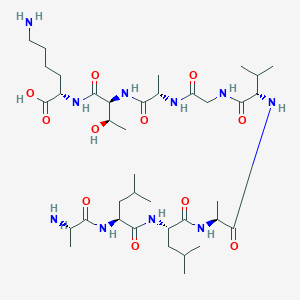
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
